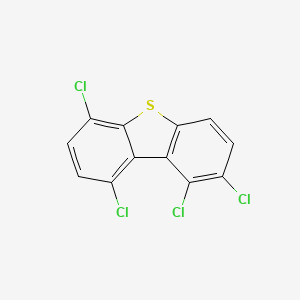

Dibenzothiophene, 1,2,6,9-tetrachloro-

Description

Research into 1,2,6,9-Tetrachlorodibenzothiophene is a specialized area of study focused on understanding the environmental fate and impact of this specific chemical compound. As a member of the polychlorinated dibenzothiophene (B1670422) family, its investigation is often linked to the broader analysis of dioxin-like compounds in various environmental matrices.

Polychlorinated dibenzothiophenes (PCDTs) are sulfur-containing analogues of the more widely known polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). PCDTs are recognized as emerging pollutants due to their structural similarity to these dioxin-like compounds, which are known to have detrimental effects on ecosystems and human health. strath.ac.ukresearchgate.net The formation of PCDTs is often associated with the same thermal and combustion processes that produce PCDD/Fs, suggesting a shared origin from sources such as municipal solid waste incineration and industrial activities. strath.ac.uknih.gov

The environmental presence of PCDTs is a significant concern due to their persistence, hydrophobicity, and potential for bioaccumulation. strath.ac.uk The chlorine atoms in their structure enhance their stability and lipid-solubility, leading to their accumulation in the fatty tissues of organisms and subsequent biomagnification through the food chain. The number and position of these chlorine atoms are crucial in determining the specific toxicological properties of each PCDT congener. researchgate.net Research on PCDTs, therefore, necessitates a congener-specific approach to accurately assess their environmental risks.

The significance of studying compounds like 1,2,6,9-Tetrachlorodibenzothiophene in environmental chemistry lies in their potential to act as persistent organic pollutants (POPs). nih.gov These substances are characterized by their resistance to environmental degradation, ability to be transported over long distances, and capacity to accumulate in ecosystems. The high lipophilicity of PCDTs, indicated by high log Kow values, suggests a strong tendency to bioaccumulate. researchgate.net

The primary research objectives for 1,2,6,9-Tetrachlorodibenzothiophene are centered on elucidating its fundamental chemical and physical properties, environmental distribution, and potential for transformation. A critical goal is to differentiate its behavior and properties from other PCDT congeners to build a complete picture of the environmental risks associated with this class of compounds.

Key Research Objectives:

Synthesis and Characterization: Development of methods for the controlled synthesis of 1,2,6,9-TCDT to serve as an analytical standard for accurate identification and quantification in environmental samples.

Physicochemical Properties: Determination of key physical and chemical properties to predict its environmental partitioning and fate.

Environmental Occurrence: Monitoring and quantification of 1,2,6,9-TCDT in various environmental compartments, such as air, water, soil, and biota, to understand its distribution and potential for exposure.

Transformation and Degradation: Investigation of the abiotic and biotic degradation pathways of 1,2,6,9-TCDT to assess its environmental persistence.

Physicochemical Properties of Tetrachlorodibenzothiophenes (Representative Data)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₄Cl₄S |

| Molecular Weight | 322.04 g/mol |

| Log Kow | > 4.0 |

| Water Solubility | Low |

Analytical Methods for PCDT Detection

| Technique | Description |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | A common method for the separation and identification of individual PCDT congeners in complex environmental mixtures. |

| High-Resolution Mass Spectrometry (HRMS) | Provides high accuracy and sensitivity for the quantification of trace levels of PCDTs. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

134705-53-6 |

|---|---|

Molecular Formula |

C12H4Cl4S |

Molecular Weight |

322.0 g/mol |

IUPAC Name |

1,2,6,9-tetrachlorodibenzothiophene |

InChI |

InChI=1S/C12H4Cl4S/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H |

InChI Key |

HZLNREZBDGXXPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1SC3=C(C=CC(=C23)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of 1,2,6,9 Tetrachlorodibenzothiophene

De Novo Synthesis Pathways

This section was planned to detail the formation of the target compound from simpler precursors.

Thermal Reaction Mechanisms

This subsection would have focused on high-temperature synthesis routes.

Chemical Production Processes

This subsection was designed to cover synthesis methods under more controlled chemical conditions.

Direct Chlorination of Dibenzothiophene (B1670422)

Condensation Reactions of Chlorothiophenols

The condensation of chlorothiophenol precursors is a recognized pathway for the formation of PCDTs. In this mechanism, two chlorothiophenol molecules react to form a polychlorinated diphenyl sulfide, which can then undergo cyclization to form the dibenzothiophene ring system. The specific substitution pattern of the resulting PCDT, including the 1,2,6,9-isomer, would be determined by the chlorine substitution pattern on the initial chlorothiophenol reactants. For instance, the reaction of appropriately chlorinated thiophenols under thermal or catalytic conditions could lead to the desired product.

Reactions Involving Elemental Sulfur and Metal Catalysts with Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) can serve as precursors to PCDTs in the presence of elemental sulfur and metal catalysts. This transformation involves the sulfurization of the PCB molecule, leading to the formation of the thiophene (B33073) ring. While laboratory pyrolysis experiments have demonstrated that PCBs can yield significant amounts of polychlorinated dibenzofurans (PCDFs), the analogous formation of PCDTs is also a known environmental and industrial process. The specific isomer of tetrachlorodibenzothiophene formed would depend on the starting PCB congener and the reaction conditions.

Radical-Mediated Formation Pathways

Radical-mediated reactions are crucial in the gas-phase formation of PCDTs, particularly in high-temperature environments like combustion processes. These pathways involve highly reactive radical species that can combine to form the stable dibenzothiophene core.

Chlorothiophenoxy Radical Coupling Reactions

The coupling of chlorothiophenoxy radicals (CTPRs) is a key step in the formation of PCDTs. researchgate.net These radicals are typically formed from chlorothiophenols (CTPs) through the loss of a hydrogen atom from the sulfhydryl group. researchgate.net Both radical-radical coupling of two CTPRs and radical-molecule recombination of a CTPR with a CTP molecule are considered viable pathways. researchgate.net Theoretical studies have shown that the formation of PCDTs through these radical mechanisms is thermodynamically and kinetically favorable. researchgate.net The specific isomers of PCDTs formed are dependent on the structure of the initial chlorothiophenol precursors.

Involvement of Substituted Phenyl Radicals

Substituted phenyl radicals, which can be formed from the decomposition of various chlorinated aromatic compounds, also play a role in the formation of PCDTs. researchgate.net These highly reactive species can attack other aromatic molecules, including chlorothiophenols, to initiate a series of reactions that ultimately lead to the formation of the dibenzothiophene structure. The involvement of sulfydryl-substituted phenyl radicals, in particular, has been shown to be a favorable pathway for the formation of PCDT pre-intermediates. researchgate.net

Environmental and Industrial Formation Mechanisms

The formation of 1,2,6,9-tetrachlorodibenzothiophene is primarily associated with high-temperature processes involving organic matter, chlorine, and sulfur. These conditions are prevalent in both industrial activities and combustion events, leading to the unintentional synthesis of this compound.

Combustion-Related Generation

Combustion processes, particularly those involving heterogeneous materials, provide a conducive environment for the formation of PCDTs, including the 1,2,6,9-tetrachloro isomer.

Municipal solid waste incinerators are significant sources of various pollutants, including PCDTs. The complex and variable composition of municipal waste, which contains carbonaceous materials, chlorine sources (e.g., plastics like PVC), and sulfur compounds, facilitates the formation of 1,2,6,9-TCDT during combustion and in the post-combustion zones of the incinerator. The presence of metal catalysts in the fly ash can further promote these formation reactions. While specific data for 1,2,6,9-TCDT is scarce, studies on PCDT congeners in MSWI emissions confirm their presence.

Table 1: General Emission Factors for Dioxin-like Compounds from Municipal Solid Waste Incineration

| Pollutant Class | Emission Factor Range (µg I-TEQ/ton of waste) |

| PCDD/PCDFs | 0.1 - 10 |

| Dioxin-like PCBs | 0.01 - 1 |

Note: This table provides a general overview of dioxin-like compound emissions. Specific emission factors for 1,2,6,9-Tetrachlorodibenzothiophene are not widely available and can vary significantly based on incinerator technology and waste composition.

The incineration of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants, can lead to the formation of various toxic byproducts, including PCDFs and potentially PCDTs if sulfur sources are present. The thermal decomposition of PCBs in the presence of sulfur-containing materials can create the necessary precursors for the synthesis of tetrachlorodibenzothiophenes. The high temperatures and presence of chlorine atoms in the PCB molecules contribute to the formation of these compounds. nih.gov

Combustion of fossil fuels in vehicles and the burning of wood are also potential, albeit less characterized, sources of PCDTs. Automotive fuels can contain sulfur compounds, and the high temperatures in internal combustion engines can lead to the formation of a variety of aromatic compounds. Similarly, wood contains sulfur, and its combustion, especially under inefficient conditions, can generate a complex mixture of organic pollutants, which may include tetrachlorodibenzothiophenes. nih.gov

Industrial Process Byproducts

Certain industrial processes, particularly those involving chlorine and organic materials, are known to generate PCDTs as unintentional byproducts.

The pulp and paper industry has been identified as a source of polychlorinated dibenzothiophenes. ncsu.edu The use of chlorine-based bleaching agents in the presence of sulfur-containing lignin (B12514952) from wood pulp creates an environment where these compounds can be formed. publications.gc.canih.gov Effluents and sludges from these mills have been found to contain various chlorinated organic compounds, including PCDTs. nih.gov Although specific quantification of the 1,2,6,9-TCDT isomer is not always reported, the general presence of PCDTs in these matrices is well-documented. ncsu.edu

Table 2: General Classes of Chlorinated Compounds Found in Pulp and Paper Mill Effluents

| Compound Class |

| Polychlorinated Dibenzo-p-dioxins (PCDDs) |

| Polychlorinated Dibenzofurans (PCDFs) |

| Polychlorinated Biphenyls (PCBs) |

| Polychlorinated Phenols |

| Polychlorinated Dibenzothiophenes (PCDTs) |

Note: This table lists the general classes of compounds. The specific congeners and their concentrations can vary depending on the pulping and bleaching processes used.

Metal Reclamation Processes

Secondary copper smelting is a significant anthropogenic source of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and by extension, their sulfur analogues, PCDTs. nih.govnih.gov The pyrometallurgical treatment of copper-containing waste, such as electronic waste, involves high temperatures that can facilitate the formation of these persistent organic pollutants. nih.gov Fly ash generated during these processes provides a catalytic surface for the de novo synthesis of chlorinated aromatic compounds. nih.gov

The formation of PCDD/Fs in secondary copper smelting is influenced by the presence of carbon, chlorides, and metal catalysts like copper. nih.gov While specific studies identifying the 1,2,6,9-tetrachlorodibenzothiophene isomer in these processes are limited, the fundamental mechanisms suggest its potential formation. The presence of sulfur-containing organic compounds in the scrap feed, combined with chlorine donors and the catalytic action of copper at temperatures between 250°C and 450°C, creates a conducive environment for the formation of various PCDT congeners. nih.gov The chlorination of less chlorinated dibenzothiophenes on the fly ash surface is a plausible pathway for the generation of more highly chlorinated isomers. nih.gov

Table 1: Conditions Favoring PCDT Formation in Secondary Copper Smelting

| Parameter | Role in Formation |

| High Temperatures (250-450°C) | Provides the necessary energy for chemical reactions. |

| Copper Catalyst | Facilitates chlorination and condensation reactions. |

| Carbon Source | Acts as a precursor for the aromatic backbone. |

| Chlorine Donors | Provides chlorine atoms for substitution on the aromatic rings. |

| Sulfur-Containing Compounds | Precursors for the dibenzothiophene structure. |

| Fly Ash | Provides a surface for reactions to occur. |

This table summarizes the key factors that contribute to the formation of polychlorinated dibenzothiophenes in secondary copper smelting processes.

Chemical Production (e.g., Dyes, Pigments, Pesticides) Utilizing Sulfur-Containing Organic Chemicals

The production of certain organic chemicals, particularly those involving chlorinated aromatic compounds and sulfur, can lead to the unintentional formation of PCDTs as impurities.

Similarly, the manufacturing of certain pesticides that are synthesized from chlorinated precursors has been identified as a source of PCDD/F impurities. While research has not specifically pinpointed the 1,2,6,9-isomer of tetrachlorodibenzothiophene, the general mechanisms of formation are relevant. The synthesis of chlorinated phenols, which are used as intermediates in pesticide production, can generate various chlorinated aromatic compounds. If sulfur-containing impurities are present in the raw materials or are formed during side reactions, the conditions may allow for the formation of PCDTs.

Table 2: Potential for PCDT Formation in Chemical Production

| Chemical Product | Potential Precursors and Conditions |

| Sulfur Dyes | Reaction of sulfur/polysulfides with chlorinated organic compounds. |

| Pesticides | Presence of sulfur impurities during the synthesis of chlorinated phenolic intermediates. |

| Pigments | Use of chlorinated solvents or starting materials in processes involving sulfur-containing compounds. |

This table outlines the potential pathways for the unintentional formation of polychlorinated dibenzothiophenes during the production of certain chemicals.

Sewage Sludge Formation

Sewage sludge, the residual solid material from wastewater treatment plants, can be a sink and a source of various organic pollutants, including PCDTs. The presence of chlorophenols and other chlorinated compounds in industrial and municipal wastewater contributes to their accumulation in sludge. eeer.org

While specific data on the concentration of 1,2,6,9-tetrachlorodibenzothiophene in sewage sludge is scarce, studies have investigated the behavior of related compounds. The toxicity of sludge can be influenced by the presence of mixed chlorophenols. eeer.org The complex microbial and chemical environment within sewage sludge can potentially lead to the transformation of precursor compounds. Although not a primary formation pathway in the same vein as high-temperature industrial processes, the conditions within sludge, including the presence of various microorganisms and chemical species, may contribute to the alteration and potential formation of different chlorinated compounds over time. Further research is needed to elucidate the specific transformation pathways of PCDTs within sewage sludge.

Table 3: Factors Related to Contaminants in Sewage Sludge

| Factor | Description |

| Wastewater Source | Industrial and municipal wastewater can introduce a variety of chlorinated organic compounds. |

| Chlorophenol Content | Can serve as precursors for the formation of chlorinated aromatic compounds. |

| Microbial Activity | May contribute to the transformation and degradation of organic pollutants. |

| Sludge Treatment Processes | Different treatment methods can influence the concentration and composition of contaminants. |

This table highlights factors that can influence the presence and potential transformation of chlorinated compounds in sewage sludge.

Environmental Occurrence and Distribution of 1,2,6,9 Tetrachlorodibenzothiophene

Isomeric Profiles and Congener Distribution within PCDTs

The distribution and profile of PCDT congeners in environmental samples can provide insights into their sources and transformation pathways. However, the specific contribution of 1,2,6,9-tetrachlorodibenzothiophene to these profiles is not well-documented.

Relative Abundance of 1,2,6,9-Tetrachlorodibenzothiophene in Environmental Matrices

Currently, there is a lack of specific data in the scientific literature detailing the relative abundance of 1,2,6,9-tetrachlorodibenzothiophene in environmental matrices such as soil, sediment, air, or biological tissues. Environmental studies on PCDTs often focus on the most toxic or abundant isomers, and it appears that 1,2,6,9-TCDT has not been identified as a primary congener of concern or high prevalence in the studies available to date.

Co-occurrence with Other Tetrachlorinated Dibenzothiophene (B1670422) Isomers

Given the formation mechanisms of PCDTs, it is expected that 1,2,6,9-tetrachlorodibenzothiophene would co-occur with other tetrachlorinated isomers. However, without specific analytical data, it is not possible to determine the nature or extent of this co-occurrence. Isomer-specific analysis is required to elucidate these relationships, and such data for the 1,2,6,9- isomer are not presently available.

Prevalence in Abiotic Compartments

The prevalence of PCDTs in abiotic compartments is a key area of environmental research. While general information on PCDT contamination exists, specific data for 1,2,6,9-tetrachlorodibenzothiophene is largely absent.

Sediment Contamination Studies and Geographic Distribution

Sediments are a known sink for persistent organic pollutants, including PCDTs. Studies have confirmed the presence of various PCDT congeners in sediments from industrial and urban areas. However, these studies have not reported specific concentration data for 1,2,6,9-tetrachlorodibenzothiophene. Consequently, its geographic distribution and levels of contamination in sediments remain uncharacterized.

Air and Fly Ash Concentrations from Various Sources

Combustion sources, such as municipal solid waste incinerators, are known to produce PCDTs, which can be found in fly ash and emitted into the atmosphere. While analyses of fly ash have identified various PCDT congeners, specific concentration data for 1,2,6,9-tetrachlorodibenzothiophene are not reported in the available literature.

Water Column Detection (e.g., Industrial Effluents)

The presence of PCDTs in the water column can occur through industrial effluent discharges and atmospheric deposition. While some studies have investigated PCDTs in industrial wastewater, specific detection and concentration data for 1,2,6,9-tetrachlorodibenzothiophene are not available.

Data Tables

Due to the lack of specific data for 1,2,6,9-tetrachlorodibenzothiophene in the reviewed scientific literature, no data tables can be generated at this time.

Occurrence in Biotic Matrices

Presence in Aquatic Organisms

No data is currently available on the presence of 1,2,6,9-tetrachlorodibenzothiophene in aquatic organisms.

Bioaccumulation Factors in Specific Marine Biota (e.g., Clams, Shrimps, Sandworms, Crabs)

Specific bioaccumulation factors for 1,2,6,9-tetrachlorodibenzothiophene in clams, shrimps, sandworms, or crabs have not been determined in the studies reviewed.

Information regarding "Dibenzothiophene, 1,2,6,9-tetrachloro-" is not available in the public domain.

Extensive searches of scientific databases and publicly available literature have yielded no specific information on the chemical compound "Dibenzothiophene, 1,2,6,9-tetrachloro-". Consequently, it is not possible to provide a detailed article on its environmental fate and transformation mechanisms as requested.

The subsequent sections of the proposed article, including persistence, environmental stability, and abiotic transformation processes, cannot be addressed due to the absence of research data for this specific isomer. Scientific inquiry into the environmental behavior of chemical compounds is highly specific to the molecular structure, and therefore, data for other chlorinated dibenzothiophenes or related compounds cannot be used as a substitute for "Dibenzothiophene, 1,2,6,9-tetrachloro-".

Further research would be required to determine the properties and environmental impact of this particular compound. Without such studies, any discussion on its environmental fate would be purely speculative and would not meet the standards of scientific accuracy.

Environmental Fate and Transformation Mechanisms of 1,2,6,9 Tetrachlorodibenzothiophene

Abiotic Transformation Processes

Sorption and Partitioning Dynamics

The sorption and partitioning behavior of chlorinated dibenzothiophenes are critical determinants of their environmental distribution and bioavailability. Although specific studies on 1,2,6,9-tetrachlorodibenzothiophene are limited, research on the structurally similar compound 2,3,7,8-tetrachlorodibenzothiophene (B1346927) (2,3,7,8-TCDT) provides valuable insights into the expected sorption dynamics.

Studies on 2,3,7,8-TCDT have shown that sorption to sediments and soil is a primary process governing its fate in aquatic and terrestrial environments. repec.org The sorption process for 2,3,7,8-TCDT is characterized by a rapid initial uptake, with the sorption isotherms being well-described by the Freundlich logarithmic model. nih.gov This indicates a heterogeneous sorption surface and suggests that the partitioning of the compound between the solid and aqueous phases is not linear over a wide range of concentrations.

The organic carbon content of sediments and soils is a key factor influencing the sorption of hydrophobic organic compounds. However, for 2,3,7,8-TCDT, the organic carbon-normalized sorption coefficient (log Koc) did not show a significant correlation with the organic carbon content, suggesting that the partitioning effect is the dominant factor in its sorption to both sediments and soil. repec.orgnih.gov

Table 1: Sorption Characteristics of 2,3,7,8-Tetrachlorodibenzothiophene

Several environmental factors can influence the partitioning behavior of chlorinated dibenzothiophenes. For 2,3,7,8-TCDT, pH and the concentration of dissolved organic matter (DOM) have been identified as significant variables. nih.gov The maximum sorption capacity for 2,3,7,8-TCDT on sediment was observed under acidic conditions (pH = 4.0). repec.orgnih.gov

The presence of DOM can have a dual effect on the sorption of 2,3,7,8-TCDT. At low concentrations, DOM appears to promote the sorption capacity of sediment for the compound. repec.orgnih.gov Conversely, at high concentrations, DOM can inhibit sorption, likely due to the formation of soluble complexes between 2,3,7,8-TCDT and DOM, which increases its apparent solubility and reduces its partitioning to the solid phase. repec.orgnih.gov Other factors that can influence the partitioning of hydrophobic compounds in aquatic systems include total suspended solids (TSS), with partition coefficients often being inversely proportional to TSS. nih.gov

Biotic Transformation and Biodegradation Studies

The biodegradation of dibenzothiophene (B1670422), the parent compound of 1,2,6,9-tetrachlorodibenzothiophene, has been extensively studied to understand the natural attenuation of these sulfur-containing aromatic hydrocarbons. These studies provide a foundational understanding of the potential microbial transformation pathways for its chlorinated derivatives.

Microbial Degradation Pathways

Aerobic Degradation:

Under aerobic conditions, several bacterial strains have been identified that can degrade dibenzothiophene (DBT). A common pathway is the "4S" or "Kodama" pathway, which involves the specific cleavage of carbon-sulfur bonds without degrading the carbon skeleton of the molecule. This pathway is of particular interest for biodesulfurization processes in the petroleum industry. oup.com

In this pathway, DBT is sequentially oxidized at the sulfur atom to DBT-sulfoxide, DBT-sulfone, and then to 2-hydroxybiphenyl-2-sulfinate, which is subsequently desulfurized to yield 2-hydroxybiphenyl and sulfite. mdpi.com Another aerobic pathway involves the initial dioxygenation of one of the aromatic rings, leading to ring cleavage and the formation of water-soluble intermediates. For instance, some Pseudomonas species degrade DBT to 3-hydroxy-2-formylbenzothiophene. nih.govasm.org The degradation of 2,2′-dithiodibenzoic acid, a product of the Kodama pathway, has also been observed in soil microorganisms, indicating a complete mineralization potential for DBT in the environment. asm.orgnih.gov

Anaerobic Degradation:

Under anaerobic conditions, the microbial degradation of DBT is also possible, although the mechanisms are generally less well understood than their aerobic counterparts. Sulfate-reducing bacteria have been shown to be capable of transforming DBT. For example, Desulfovibrio desulfuricans can degrade DBT to biphenyl. nih.gov In some cases, DBT may serve as an electron acceptor in anaerobic respiration. nih.gov The initial steps in the anaerobic degradation of benzothiophene, a related compound, have been shown to involve carboxylation. nih.gov

Table 2: Microbial Degradation Pathways of Dibenzothiophene

Compound Names

Table 3: List of Compound Names

Role of Specific Bacterial Strains (e.g., Pseudomonas, Rhodococcus, Sphingomonas, Gordonia) in Dibenzothiophene Biodegradation

The biodegradation of dibenzothiophene (DBT) and its chlorinated derivatives is a critical area of research for the bioremediation of contaminated environments. Several bacterial genera have demonstrated significant capabilities in degrading these persistent organic pollutants. Although specific studies on 1,2,6,9-tetrachlorodibenzothiophene are limited, the metabolic pathways and enzymatic machinery characterized in these bacteria for DBT and other chlorinated aromatic compounds provide a strong basis for understanding its potential environmental fate.

Pseudomonas: Members of the genus Pseudomonas are well-known for their metabolic versatility and ability to degrade a wide range of aromatic and chloroaromatic compounds. nih.govnih.govnih.gov Strains like Pseudomonas veronii have been identified that can grow on monochlorinated dibenzo-p-dioxins as a sole carbon and energy source. nih.gov The degradation process is often initiated by powerful dioxygenase enzymes that can attack the aromatic rings. nih.govnih.gov For instance, Pseudomonas sp. strain CA10 utilizes a carbazole (B46965) 1,9a-dioxygenase that can catalyze the angular dioxygenation of various chlorinated dibenzofurans, which are structurally similar to dibenzothiophenes. nih.gov This enzymatic capability suggests that Pseudomonas strains could initiate the degradation of 1,2,6,9-tetrachlorodibenzothiophene.

Rhodococcus: The genus Rhodococcus is particularly noted for its "4S" pathway, which specifically targets the sulfur atom in dibenzothiophene, allowing for its removal without degrading the carbon structure. bohrium.com This pathway is highly effective for desulfurization. bohrium.commdpi.com Studies on various Rhodococcus species have shown high efficiency in DBT degradation. For example, bioaugmentation with Rhodococcus has been shown to significantly enhance DBT degradation in petroleum-contaminated soils. frontiersin.org The metabolic prowess of this genus against a broad spectrum of chemical compounds makes it a prime candidate for the bioremediation of chlorinated DBTs. jmb.or.kr

Sphingomonas: Sphingomonas species are renowned for their ability to degrade recalcitrant aromatic compounds, including polychlorinated dibenzo-p-dioxins and dibenzofurans. nih.govresearchgate.netnih.gov Sphingomonas wittichii RW1, for example, initiates the catabolism of dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) through a ring-hydroxylating dioxygenase that attacks the angular positions adjacent to the ether bridge. researchgate.netnih.gov This mechanism is crucial for breaking down the stable ring structures. The strain has been shown to biotransform 2,7-dichloro- and 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077), producing chlorinated catechols as metabolites, demonstrating its capability to handle chlorinated heterocyclic compounds. nih.gov

Gordonia: Strains from the genus Gordonia are also proficient in biodesulfurization, utilizing the 4S pathway encoded by the dszABC operon to assimilate sulfur from DBT and its derivatives. nih.gov This makes them promising for applications in cleaning sulfur-rich fossil fuels. nih.govnih.gov The ability of Gordonia to act on DBT derivatives suggests a potential for activity against chlorinated forms of the molecule. nih.gov

Biodegradation Kinetics and Modeling

Understanding the kinetics of biodegradation is essential for predicting the persistence of 1,2,6,9-tetrachlorodibenzothiophene in the environment and for designing effective bioremediation strategies. Kinetic studies on DBT and related chlorinated compounds provide valuable models.

Specific Growth Rates and Substrate Utilization Rates in Microbial Cultures

The rate at which microorganisms grow and utilize a substrate is fundamental to biodegradation efficacy. In studies with related compounds, these rates are influenced by the bacterial strain, culture conditions, and the concentration of the substrate. For example, cultures of Rhodococcus erythropolis have demonstrated specific DBT degradation rates that are dependent on the cell concentration in the culture. mdpi.com Similarly, studies on the biodegradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) found that microbial communities originating from contaminated soil could degrade about 95% of the compound within 60 days, with the degradation rate being correlated to the abundance of specific genera like Sphingomonas. frontiersin.org

Table 1: Examples of Substrate Utilization Rates for Dibenzothiophene (DBT) by Rhodococcus Species

| Bacterial Strain | Initial Substrate Concentration (mM) | Specific Degradation Rate (mmol/kg DCW/h) | Degradation Achieved (%) | Reference |

|---|---|---|---|---|

| Rhodococcus erythropolis IGTS8 | 1.1 | 8.3 | 96.7 | mdpi.com |

| Rhodococcus erythropolis IGTS8 | 2.6 | - | 94.0 | mdpi.com |

| Rhodococcus erythropolis IGTS8 | 4.3 | - | 76.0 | mdpi.com |

| Rhodococcus sp. P32C1 | 1.0 | - | Higher production rate of 2-HBP | mdpi.com |

DCW = Dry Cell Weight; 2-HBP = 2-hydroxybiphenyl

Enzyme Kinetics and Reaction Mechanisms for Dibenzothiophene Degradation

The key enzymatic steps in the degradation of related heterocyclic compounds include:

Angular Dioxygenation: Attack at the carbon atoms adjacent to the heteroatom (sulfur in DBT). nih.gov

Dehydrogenation: Formation of a dihydroxylated compound.

Meta-cleavage: Opening of the aromatic ring by an extradiol dioxygenase. researchgate.net

Hydrolysis and Further Metabolism: Subsequent enzymatic reactions that lead to central metabolic pathways. researchgate.net

Metabolite Identification and Characterization from Biotransformation

Identifying the metabolites produced during the biodegradation of 1,2,6,9-tetrachlorodibenzothiophene is essential for elucidating the degradation pathway and assessing the potential formation of toxic byproducts. While direct studies on this specific isomer are scarce, research on the biotransformation of other chlorinated dibenzo-p-dioxins and dibenzofurans by strains like Sphingomonas wittichii RW1 provides a strong predictive model.

When S. wittichii RW1 transforms 2,7-dichlorodibenzo-p-dioxin, the identified metabolite is 4-chlorocatechol. nih.gov The transformation of 1,2,3,4-tetrachlorodibenzo-p-dioxin by the same strain yields 3,4,5,6-tetrachlorocatechol and a methylated derivative, 2-methoxy-3,4,5,6-tetrachlorophenol, which is likely a detoxification product. nih.gov These findings suggest a pathway involving initial angular dioxygenation, followed by cleavage of the ether bridge and subsequent formation of chlorinated catechols.

A similar pathway can be hypothesized for 1,2,6,9-tetrachlorodibenzothiophene, which would likely proceed through the formation of chlorinated dihydroxy-dibenzothiophene and subsequently chlorinated catechols or related ring-fission products. The degradation of non-chlorinated DBT via the 4S pathway typically yields 2-hydroxybiphenyl (2-HBP). bohrium.commdpi.com

Table 2: Identified Metabolites from the Biotransformation of Structurally Related Chlorinated Aromatic Compounds

| Original Compound | Bacterial Strain | Identified Metabolite(s) | Reference |

|---|---|---|---|

| 2,7-Dichlorodibenzo-p-dioxin | Sphingomonas wittichii RW1 | 4-Chlorocatechol | nih.gov |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | Sphingomonas wittichii RW1 | 3,4,5,6-Tetrachlorocatechol, 2-Methoxy-3,4,5,6-tetrachlorophenol | nih.gov |

| 4-Chlorobenzoic acid | Pseudomonas aeruginosa PA01 NC | 4-Chlorocatechol | nih.govresearchgate.net |

| Chloroxylenol | Cunninghamella elegans | 2,6-dimethylbenzene-1,4-diol, 2,5-dihydroxy-3-methylbenzaldehyde | mdpi.com |

Advanced Analytical Methodologies for 1,2,6,9 Tetrachlorodibenzothiophene

Chromatographic Separation Techniques

Chromatographic separation is a critical step in the analysis of complex mixtures containing various isomers of chlorinated compounds. The choice of chromatographic technique and conditions is paramount to achieving the necessary selectivity and resolution for accurate identification and quantification.

High-resolution gas chromatography (HRGC) is a powerful and widely used technique for the separation of volatile and semi-volatile organic compounds, including chlorinated aromatic compounds like 1,2,6,9-tetrachlorodibenzothiophene. The high resolving power of HRGC is crucial for separating the target analyte from a multitude of other congeners and matrix interferences.

The selection of the gas chromatography column, specifically its stationary phase, is a determining factor in the separation efficiency. For chlorinated compounds, a combination of non-polar and polar stationary phases is often employed to achieve comprehensive separation.

A commonly used non-polar stationary phase is a 5% phenyl methyl silicone, commercially available as DB-5 or similar variants. researchgate.net This type of column separates compounds primarily based on their boiling points. However, for complex isomer separations, a single non-polar column is often insufficient. nih.govresearchgate.net

To enhance separation, a more polar column, such as one with a cyanopropyl stationary phase like SP-2331, is frequently used as a confirmatory column. researchgate.netnih.govresearchgate.net The SP-2331 column provides different selectivity based on the polarity and planarity of the molecules. The combination of a non-polar DB-5 type column followed by analysis on a polar SP-2331 column can resolve many of the co-eluting isomers that would otherwise interfere with the analysis. nih.govresearchgate.net While no single column has been shown to separate all toxic 2,3,7,8-substituted congeners of similar compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), the dual-column approach significantly improves the reliability of the results. nih.govresearchgate.net

Table 1: Comparison of Common HRGC Columns for Chlorinated Compound Analysis

| Column Type | Stationary Phase Composition | Primary Separation Mechanism | Application Notes |

| DB-5 | 5% Phenyl - 95% Dimethylpolysiloxane | Boiling Point | General purpose, non-polar column. |

| SP-2331 | Bis(cyanopropyl) Polysiloxane | Polarity and Molecular Shape | Highly polar column used for confirmation and separation of isomers. |

A significant challenge in the analysis of tetrachlorodibenzothiophenes is the large number of possible isomers. The specific positions of the chlorine atoms on the dibenzothiophene (B1670422) backbone result in numerous congeners with very similar physicochemical properties, leading to co-elution on even high-resolution gas chromatography columns.

For instance, in the analysis of related PCDDs and PCDFs, it has been demonstrated that even with advanced columns, certain isomers remain difficult to separate. The 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a compound of high toxicological concern, is not completely separated from the 1,2,3,7/8-TCDD pair on a standard DB-5 phase. researchgate.net Similar co-elution issues are expected for tetrachlorodibenzothiophene isomers. The use of a combination of columns with different polarities, such as DB-5 and SP-2331, is a common strategy to mitigate these co-elution problems. nih.govresearchgate.net By analyzing the sample on two different stationary phases, analysts can often resolve isomers that co-elute on a single column.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers an alternative and sometimes complementary approach to GC for the separation of chlorinated compounds. mdpi.comnih.govchromatographyonline.com LC is particularly useful for less volatile or thermally labile compounds.

For compounds like chlorinated paraffins, which are complex mixtures, LC has been shown to be effective. nih.govchromatographyonline.com The choice of the stationary phase and mobile phase is critical for achieving the desired separation. For instance, C18 and C30 columns are commonly used reversed-phase columns that separate compounds based on their hydrophobicity. nih.gov The mobile phase composition, such as the ratio of acetonitrile (B52724) or methanol (B129727) to water, can be optimized to improve the separation of different homologue groups. mdpi.comnih.gov While specific applications of LC for the separation of 1,2,6,9-tetrachlorodibenzothiophene are not extensively documented in the provided search results, the principles of LC separation for other chlorinated compounds are directly applicable.

High-Resolution Gas Chromatography (HRGC) Applications

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection method for the analysis of trace levels of chlorinated compounds due to its high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides a powerful tool for the identification and quantification of specific congeners.

High-resolution mass spectrometry (HRMS) is particularly well-suited for the analysis of complex environmental samples. HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of an analyte. This capability is crucial for distinguishing the target analyte from background interferences with similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of persistent organic pollutants (POPs), including polychlorinated dibenzothiophenes. The coupling of gas chromatography's high-resolution separation capabilities with the sensitive and specific detection of mass spectrometry makes it ideal for identifying and quantifying trace levels of these compounds in complex environmental and biological samples.

For the analysis of 1,2,6,9-tetrachlorodibenzothiophene, a high-resolution capillary column, typically with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), would be employed to achieve separation from other congeners and matrix interferences. The oven temperature program would be optimized to ensure adequate separation and peak shape.

Given the compound's semi-volatile nature, GC-MS is well-suited for its analysis. researchgate.net The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly important when dealing with complex matrices. researchgate.netresearchgate.net This technique allows for the monitoring of specific precursor-to-product ion transitions, minimizing the impact of co-eluting interfering compounds. While specific retention times for 1,2,6,9-tetrachlorodibenzothiophene are not available, they can be predicted to fall within the range of other tetrachlorinated dibenzofurans and dioxins.

| Parameter | Typical Value/Condition |

| GC Column | High-resolution capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane or similar |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or Pulsed Splitless |

| MS Detector | Quadrupole, Ion Trap, or High-Resolution Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

Ionization Techniques and Fragmentation Patterns

Electron Ionization (EI) is the most common ionization technique used in GC-MS for the analysis of compounds like 1,2,6,9-tetrachlorodibenzothiophene. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and subsequent fragmentation.

The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule, providing structural information. For 1,2,6,9-tetrachlorodibenzothiophene, the molecular ion peak would be expected to be relatively intense. Due to the presence of four chlorine atoms, a characteristic isotopic cluster pattern would be observed for the molecular ion and its fragments, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The primary fragmentation pathway for polychlorinated aromatic compounds typically involves the sequential loss of chlorine atoms. Therefore, for 1,2,6,9-tetrachlorodibenzothiophene, one would expect to observe fragment ions corresponding to the loss of one, two, three, and all four chlorine atoms. Cleavage of the thiophene (B33073) ring, leading to the loss of CO and CS, may also occur, although this is generally less favorable than the loss of halogens.

Anticipated Fragmentation Pattern for 1,2,6,9-Tetrachlorodibenzothiophene:

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of one chlorine atom |

| [M-2Cl]⁺ | Loss of two chlorine atoms |

| [M-3Cl]⁺ | Loss of three chlorine atoms |

| [M-4Cl]⁺ | Loss of four chlorine atoms (dibenzothiophene cation) |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules.

¹H NMR: In the case of 1,2,6,9-tetrachlorodibenzothiophene, there are four remaining aromatic protons. Based on the substitution pattern, we would expect to see four distinct signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the chlorine atoms, likely causing them to appear at a lower field (higher ppm) compared to the corresponding protons in unsubstituted dibenzothiophene. chemicalbook.com The coupling between adjacent protons would result in a complex splitting pattern, which could be analyzed to confirm the substitution pattern.

¹³C-NMR: The ¹³C-NMR spectrum would show 12 distinct signals for the 12 carbon atoms in the molecule, as they are all in unique chemical environments. The carbons bonded to chlorine atoms would experience a significant downfield shift. The chemical shifts of the other carbons would also be affected by the substitution pattern. The ¹³C-NMR data for the parent dibenzothiophene shows signals in the aromatic region, and for the tetrachloro- derivative, these would be shifted accordingly. spectrabase.com

Predicted ¹H NMR and ¹³C NMR Data for 1,2,6,9-Tetrachlorodibenzothiophene (based on analogous compounds):

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.5 - 8.5 | Multiple doublets and triplets |

| ¹³C | 120 - 140 | 12 distinct signals |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1,2,6,9-tetrachlorodibenzothiophene would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C stretching vibrations within the aromatic rings. Crucially, strong absorption bands corresponding to the C-Cl stretching vibrations would be present, typically in the region of 1000-1100 cm⁻¹. The spectrum of the parent compound, dibenzothiophene, shows characteristic aromatic absorptions, and the addition of chlorine atoms would introduce these strong C-Cl bands. chemicalbook.com

Expected FT-IR Absorption Bands for 1,2,6,9-Tetrachlorodibenzothiophene:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1200-1000 | Aromatic C-H in-plane bending |

| 1100-1000 | C-Cl stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The UV/Vis spectrum of dibenzothiophene exhibits absorption maxima in the ultraviolet region. nist.gov The introduction of four chlorine atoms to the dibenzothiophene core is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima. This is due to the influence of the chlorine atoms' lone pairs of electrons on the π-electron system of the aromatic rings. The spectrum of 1,2,6,9-tetrachlorodibenzothiophene would likely show multiple absorption bands corresponding to π-π* transitions. The UV spectra of chlorinated biphenyls have been shown to be diagnostic with respect to the degree and position of chlorine substitution. nih.gov

Predicted UV/Vis Absorption Maxima for 1,2,6,9-Tetrachlorodibenzothiophene (in a non-polar solvent):

| Transition | Predicted λmax (nm) |

| π → π * | 250 - 350 |

Raman and Fluorescence Spectroscopy

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1,2,6,9-tetrachlorodibenzothiophene would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C-S-C moiety. The C-Cl stretching vibrations would also be Raman active. researchgate.netnih.gov

Fluorescence Spectroscopy: Many polycyclic aromatic compounds, including dibenzothiophene, are fluorescent. aatbio.com Upon excitation with UV light, they emit light at a longer wavelength. The fluorescence properties of 1,2,6,9-tetrachlorodibenzothiophene would depend on the influence of the heavy chlorine atoms on the excited state dynamics. The presence of heavy atoms can enhance intersystem crossing to the triplet state, which may lead to phosphorescence or a decrease in fluorescence quantum yield. Studies on dibenzothiophene derivatives have shown that they exhibit fluorescence and that their excited state dynamics can be elucidated using transient absorption spectroscopy. chemrxiv.org

Immunochemical Detection Methods

Immunochemical detection methods offer a sensitive and often high-throughput approach for the analysis of specific chemical compounds. These techniques rely on the highly specific binding interaction between an antibody and its target antigen. In the context of 1,2,6,9-tetrachlorodibenzothiophene, these methods are primarily focused on assessing its potential biological activity, particularly its "dioxin-like" toxicity, which is mediated through the aryl hydrocarbon (Ah) receptor.

Immunoenzymatic Activity Assessment

Immunoenzymatic assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), can be developed to quantify specific compounds or to assess their biological activity. In the context of 1,2,6,9-tetrachlorodibenzothiophene, an immunoenzymatic approach could theoretically be used in two ways:

Direct Quantification: An ELISA could be developed using antibodies that specifically recognize and bind to 1,2,6,9-tetrachlorodibenzothiophene. This would allow for its direct quantification in various environmental or biological samples. However, the development of such highly specific antibodies for a single congener of a chlorinated aromatic compound is a significant challenge.

Assessment of Dioxin-like Activity: A more common approach is to use a reporter gene assay that is based on the activation of the Ah receptor. These cell-based assays utilize a cell line that has been genetically engineered to produce a reporter enzyme (e.g., luciferase) in response to Ah receptor activation. The amount of enzyme produced is proportional to the dioxin-like activity of the sample.

This method, often referred to as a Chemical-Activated LUciferase gene eXpression (CALUX) assay, provides a measure of the total toxic equivalency (TEQ) of a sample. While it does not identify individual compounds, it offers a highly sensitive and biologically relevant screening tool.

Table 2: Principles of Immunoenzymatic Reporter Gene Assay for Dioxin-like Activity

| Step | Description |

| 1. Sample Exposure | Genetically modified cells are exposed to the sample containing the potential Ah receptor agonist (e.g., 1,2,6,9-tetrachlorodibenzothiophene). |

| 2. Ah Receptor Activation | The agonist binds to and activates the Ah receptor within the cells. |

| 3. Reporter Gene Expression | The activated Ah receptor complex binds to specific DNA sequences, inducing the expression of a reporter gene (e.g., luciferase). |

| 4. Signal Detection | A substrate for the reporter enzyme is added, and the resulting light output is measured. The intensity of the light is proportional to the dioxin-like activity of the sample. |

This table describes the general principle of the assay. Specific results for 1,2,6,9-tetrachlorodibenzothiophene are not available in the reviewed literature.

Theoretical and Computational Investigations of 1,2,6,9 Tetrachlorodibenzothiophene

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules at the atomic level. These methods can provide insights into molecular geometry, vibrational modes, electronic transitions, and reaction pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost.

Molecular Structure and Conformation Analysis

A DFT approach would be employed to determine the most stable three-dimensional arrangement of atoms in 1,2,6,9-tetrachlorodibenzothiophene. This would involve geometry optimization to find the minimum energy conformation. The analysis would yield key structural parameters such as:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive bonded atoms.

Dihedral Angles: The rotational angles between planes defined by four bonded atoms.

These parameters would reveal the planarity or non-planarity of the dibenzothiophene (B1670422) core and the orientation of the chlorine atoms.

Vibrational Frequencies and Electronic Spectra Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its molecular vibrations. These predicted frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to identify the characteristic vibrational modes of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra). This would provide information about the electronic transitions between molecular orbitals and help in understanding the photophysical properties of the compound.

Reaction Mechanism Elucidation (e.g., Transition State Analysis for Formation)

DFT can be a powerful tool for investigating the mechanisms of chemical reactions. For the formation of 1,2,6,9-tetrachlorodibenzothiophene, DFT could be used to:

Identify potential reaction pathways.

Locate the transition state structures for each step.

Calculate the activation energies associated with these transition states.

This analysis would provide a detailed understanding of the kinetics and thermodynamics of the formation reaction.

Ab Initio and Semi-Empirical Methods (e.g., CASSCF, CASPT2)

For a more accurate description of the electronic structure, especially for excited states and complex electronic systems, more advanced ab initio methods can be used.

Complete Active Space Self-Consistent Field (CASSCF): This method provides a good description of the electronic structure when multiple electronic configurations are important.

Second-Order Perturbation Theory with a CASSCF reference (CASPT2): This method adds dynamic electron correlation to the CASSCF calculation, leading to more accurate energy predictions.

Semi-empirical methods, which use parameters derived from experimental data, could also be employed for a faster, though less accurate, estimation of molecular properties.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques can be used to study the behavior of molecules over time and in different environments.

Molecular Dynamics (MD) simulations: These simulations would track the movements of atoms in 1,2,6,9-tetrachlorodibenzothiophene over time, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules.

Monte Carlo (MC) simulations: These simulations could be used to explore the conformational space of the molecule and to calculate thermodynamic properties.

Prediction of Environmental Fate Parameters (e.g., Photolysis Half-Lives)

Theoretical and computational chemistry provides valuable tools for predicting the environmental fate of persistent organic pollutants. For a compound like 1,2,6,9-tetrachlorodibenzothiophene, computational models could be employed to estimate its persistence and degradation pathways in various environmental compartments. One key parameter is the photolysis half-life, which indicates the time required for half of the substance to be degraded by sunlight.

Computational approaches, such as those based on quantum chemical calculations, can model the absorption of light by the molecule and the subsequent chemical reactions that lead to its breakdown. These models can predict the rate of direct photolysis in different media, such as water, air, or soil surfaces. However, a review of available scientific literature indicates a lack of specific computational studies that have determined the photolysis half-lives or other environmental fate parameters for 1,2,6,9-tetrachlorodibenzothiophene. Consequently, no specific data can be presented in tabular form.

Hypothetical Data Table for Environmental Fate Parameters:

| Parameter | Predicted Value | Computational Method |

| Atmospheric Photolysis Half-life | Data not available | |

| Aquatic Photolysis Half-life | Data not available |

Studies on Chemical Stability and Reactivity

The chemical stability and reactivity of 1,2,6,9-tetrachlorodibenzothiophene can be extensively investigated using computational methods like Density Functional Theory (DFT). Such studies would typically calculate molecular properties to predict its behavior in chemical reactions. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, bond dissociation energies, and the activation energies for potential reactions, such as oxidation or nucleophilic substitution.

A smaller HOMO-LUMO gap, for instance, generally suggests higher reactivity. Theoretical calculations could pinpoint the most likely sites for electrophilic or nucleophilic attack, providing insights into how the molecule might be transformed in the environment or in biological systems. Despite the utility of these computational tools, there are no specific published studies focusing on the theoretical chemical stability and reactivity of 1,2,6,9-tetrachlorodibenzothiophene. Therefore, detailed research findings and data tables on its reactivity are not available.

Hypothetical Data Table for Chemical Reactivity Parameters:

| Parameter | Calculated Value | Significance |

| HOMO Energy | Data not available | Relates to electron-donating ability |

| LUMO Energy | Data not available | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Indicator of chemical reactivity |

| C-Cl Bond Dissociation Energy | Data not available | Relates to dechlorination potential |

Investigations of Ligand Binding to Metal Centers

The interaction of chlorinated aromatic compounds with metal centers is relevant to understanding their potential catalytic degradation and their interactions with metalloenzymes. Computational chemistry can be used to model the binding of 1,2,6,9-tetrachlorodibenzothiophene as a ligand to various transition metal centers. These theoretical investigations could determine the preferred binding modes, calculate the binding energies, and analyze the electronic structure of the resulting metal-ligand complexes.

Such studies would elucidate the nature of the chemical bonds formed, whether through the sulfur atom or the aromatic system, and predict the stability of these complexes. This information is crucial for designing potential catalytic systems for the remediation of this pollutant. However, a thorough search of the scientific literature reveals no computational studies dedicated to the investigation of ligand binding of 1,2,6,9-tetrachlorodibenzothiophene to metal centers.

Hypothetical Data Table for Ligand Binding Investigations:

| Metal Center | Binding Energy (kcal/mol) | Coordination Site |

| Data not available | Data not available | Data not available |

Comparative Environmental and Chemical Behavior of 1,2,6,9 Tetrachlorodibenzothiophene with Analogous Compounds

Structural and Chemical Similarities to Polychlorinated Dioxins and Furans (PCDDs/PCDFs)

Polychlorinated dibenzothiophenes, including the 1,2,6,9-tetrachloro- isomer, share a striking structural resemblance to the well-studied polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This structural analogy is the primary reason for the concern surrounding PCDTs. The core structure of these compounds consists of two benzene (B151609) rings, but they differ in the bridging atoms. In PCDDs, the rings are linked by two oxygen atoms, while in PCDFs, they are connected by one oxygen atom and a carbon-carbon bond. In PCDTs, a sulfur atom and a carbon-carbon bond form the bridge. This seemingly minor difference in atomic composition can lead to significant variations in chemical and toxicological properties.

The planarity of the molecule, a key factor in the toxicity of PCDDs and PCDFs, is also a characteristic of PCDTs. The relatively rigid, planar structure allows these molecules to interact with biological receptors, such as the aryl hydrocarbon receptor (AhR), which is a critical step in mediating their toxic effects. The number and position of chlorine atoms on the benzene rings further influence the molecule's shape, lipophilicity, and persistence.

Analogous Formation Mechanisms and Conditions

The formation of 1,2,6,9-tetrachlorodibenzothiophene and other PCDTs is often linked to the same types of thermal and industrial processes that produce PCDDs and PCDFs. These compounds are not intentionally manufactured but are formed as unintentional byproducts.

High-temperature industrial processes, particularly those involving chlorine and organic matter, provide the necessary conditions for the formation of these compounds. These processes include:

Incineration: Municipal solid waste and industrial waste incineration are significant sources of PCDDs and PCDFs, and by extension, PCDTs. Incomplete combustion of materials containing chlorine, sulfur, and aromatic precursors can lead to the synthesis of these compounds.

Metallurgical Industries: Processes such as sintering in the iron and steel industry and secondary copper smelting can create environments conducive to the formation of chlorinated aromatic compounds.

Chemical Manufacturing: The production of certain chlorinated chemicals, such as chlorophenols and polychlorinated biphenyls (PCBs), has been historically associated with the unintentional formation of PCDDs and PCDFs. Similar pathways involving sulfur-containing precursors are thought to lead to the formation of PCDTs.

The primary formation pathways for PCDDs and PCDFs, which are considered analogous for PCDTs, include:

De novo synthesis: This process involves the formation of these compounds from elemental carbon, chlorine, and oxygen (or sulfur for PCDTs) on the surface of fly ash particles in the post-combustion zone of incinerators.

Precursor condensation: This pathway involves the reaction of chlorinated precursor compounds, such as chlorophenols or chlorobenzenes, to form the dibenzo-p-dioxin (B167043), dibenzofuran (B1670420), or dibenzothiophene (B1670422) backbone.

The presence of sulfur in the fuel or waste stream is a critical factor for the formation of PCDTs.

Comparative Environmental Transport and Accumulation

The environmental fate of 1,2,6,9-tetrachlorodibenzothiophene is governed by its physicochemical properties, which are similar to those of PCDDs and PCDFs with a similar degree of chlorination. These properties include low water solubility, high lipophilicity (a tendency to dissolve in fats and oils), and resistance to degradation.

Environmental Transport:

Atmospheric Transport: Like PCDDs and PCDFs, PCDTs can be released into the atmosphere from high-temperature sources. They can exist in the vapor phase or be adsorbed onto particulate matter. This allows for long-range atmospheric transport, leading to their distribution in regions far from their original sources.

Deposition: Through wet and dry deposition, these compounds are transferred from the atmosphere to soil, water, and vegetation.

Transport in Aquatic Systems: Due to their low water solubility, PCDTs in aquatic environments tend to adsorb to sediments and suspended organic matter. This leads to their accumulation in the benthic zone of lakes, rivers, and oceans.

Environmental Accumulation:

Persistence: The chemical structure of 1,2,6,9-tetrachlorodibenzothiophene, with its stable aromatic rings and carbon-chlorine bonds, makes it resistant to both abiotic (e.g., photolysis) and biotic (e.g., microbial) degradation. This persistence allows the compound to remain in the environment for extended periods.

Bioaccumulation: The high lipophilicity of tetrachlorodibenzothiophenes results in their bioaccumulation in the fatty tissues of organisms. This process begins with the uptake of the compound by organisms at the base of the food web, such as plankton and invertebrates.

Biomagnification: As these smaller organisms are consumed by larger ones, the concentration of the compound increases at successively higher trophic levels. This process of biomagnification can lead to high concentrations of these compounds in top predators, including fish, birds, and mammals.

The octanol-water partition coefficient (Kow), a measure of a chemical's lipophilicity, is a key indicator of its potential for bioaccumulation. While specific data for 1,2,6,9-tetrachlorodibenzothiophene is scarce, it is expected to have a high log Kow value, similar to tetrachlorinated dioxins and furans, indicating a significant potential for bioaccumulation.

Inter-Isomer Comparisons within Tetrachlorodibenzothiophenes

Within the group of tetrachlorodibenzothiophenes, the specific placement of the four chlorine atoms on the dibenzothiophene structure results in numerous isomers. The 1,2,6,9-tetrachloro- isomer is just one of these possibilities. The isomeric substitution pattern has a profound impact on the compound's properties and behavior.

Differences in Formation Propensities and Dominant Isomers

The relative abundance of different tetrachlorodibenzothiophene isomers formed in thermal processes is not random. Certain isomers are often found in higher concentrations than others, suggesting that their formation is thermodynamically or kinetically favored under specific conditions.

The distribution of isomers can be influenced by several factors:

Precursor Structure: The structure of the chlorinated and sulfur-containing precursor molecules can influence the final substitution pattern of the resulting PCDT.

Reaction Conditions: Temperature, residence time, and the presence of catalysts (such as copper) in the formation environment can all affect the relative yields of different isomers.

Chlorination/Dechlorination Reactions: In thermal processes, chlorination and dechlorination reactions can occur, altering the isomeric profile of the PCDTs formed.

Research on PCDDs and PCDFs has shown that specific isomer patterns can sometimes serve as "fingerprints" to identify the source of the contamination. It is likely that similar principles apply to PCDTs, with different industrial processes producing characteristic distributions of tetrachlorodibenzothiophene isomers. However, detailed studies to identify the dominant tetrachlorodibenzothiophene isomers from various sources are limited.

Variability in Environmental Degradation Rates and Pathways

The rate and pathway of environmental degradation can vary significantly among different tetrachlorodibenzothiophene isomers. The position of the chlorine atoms can affect the molecule's susceptibility to both photolytic and microbial degradation.

Photodegradation: The absorption of ultraviolet (UV) radiation from sunlight can lead to the breakdown of chlorinated aromatic compounds. The efficiency of this process can be influenced by the chlorine substitution pattern, as it affects the molecule's electronic properties and the strength of the carbon-chlorine bonds.

Microbial Degradation: In the environment, microorganisms can play a role in the breakdown of persistent organic pollutants. The susceptibility of a particular isomer to microbial attack depends on the accessibility of the aromatic rings to microbial enzymes. Steric hindrance from chlorine atoms at certain positions can inhibit this process. For many chlorinated compounds, degradation proceeds more readily for less chlorinated congeners. Reductive dechlorination, a process where chlorine atoms are removed and replaced with hydrogen atoms, is a key degradation pathway under anaerobic conditions and can be highly isomer-specific.

Distinctions in Analytical Signatures and Coelution Characteristics

The accurate identification and quantification of specific isomers of tetrachlorodibenzothiophene, such as the 1,2,6,9- isomer, present significant analytical challenges. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the standard analytical technique for these compounds.

Analytical Signatures:

Retention Time: In gas chromatography, different isomers will have slightly different retention times, which is the time it takes for a compound to travel through the chromatographic column. The specific retention time is a key part of the analytical signature of an isomer.

Mass Spectrum: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While the molecular ion for all tetrachlorodibenzothiophene isomers will be the same, the fragmentation pattern can sometimes provide clues to the substitution pattern, although this is often not sufficient for unambiguous identification on its own.

Coelution Characteristics:

A major challenge in the analysis of these compounds is coelution, where two or more isomers have very similar retention times and elute from the gas chromatography column at the same time. This makes it difficult to distinguish and quantify them individually.

The choice of the gas chromatographic column's stationary phase is critical for achieving the best possible separation of isomers. Different stationary phases have different selectivities for various isomers. To overcome coelution problems, analysts often use multiple columns with different polarities to confirm the identity and concentration of specific congeners. The potential for coelution of 1,2,6,9-tetrachlorodibenzothiophene with other tetrachlorodibenzothiophene isomers or even with other classes of chlorinated aromatic compounds is a critical consideration in environmental analysis.

Q & A

Basic Question: How can density functional theory (DFT) be optimized to model the electronic structure of 1,2,6,9-tetrachlorodibenzothiophene?

Methodological Answer:

To model chlorinated dibenzothiophenes, hybrid DFT functionals incorporating exact exchange terms (e.g., B3LYP) are recommended due to their improved accuracy for thermochemical properties and electron distribution . Key steps include:

Functional Selection : Use functionals with gradient corrections and exact exchange to account for electron correlation in chlorine-substituted aromatic systems.

Basis Sets : Employ polarized triple-zeta basis sets (e.g., 6-311G**) for geometry optimization and frequency calculations.

Validation : Compare computed properties (e.g., bond lengths, ionization potentials) with experimental data or higher-level methods (e.g., CCSD(T)).

Table 1 : Performance of DFT Functionals for Chlorinated Aromatics

| Functional | Avg. Deviation (kcal/mol) | Key Application |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry |

| M06-2X | 3.1 | Non-covalent interactions |

Basic Question: What analytical techniques are suitable for quantifying 1,2,6,9-tetrachlorodibenzothiophene in environmental matrices?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to its sensitivity for chlorinated compounds . Methodological considerations:

- Sample Preparation : Use solid-phase extraction (SPE) with activated carbon or C18 cartridges to isolate the compound from complex matrices.

- Column Selection : Opt for a DB-5MS capillary column (30 m × 0.25 mm) for optimal separation of polychlorinated congeners.

- Calibration : Include isotopically labeled analogs (e.g., ¹³C-labeled dibenzothiophenes) to correct for matrix effects .

Advanced Question: How do chlorine substituents at the 1,2,6,9 positions influence oxidative degradation pathways?

Methodological Answer:

Chlorine atoms increase electron-withdrawing effects, altering reactivity. Experimental strategies to study degradation:

Oxidation with Hydroperoxides : Use tert-butyl hydroperoxide (TBHP) in dichloromethane at 60°C to probe regioselectivity .

Catalytic Systems : Employ MoO₃/Al₂O₃ catalysts to assess sulfur oxidation to sulfones, with GC-MS monitoring of intermediates.

Kinetic Analysis : Compare rate constants (k) for chlorinated vs. non-chlorinated dibenzothiophenes to quantify steric/electronic effects.

Key Finding : Chlorination at 1,2,6,9 positions reduces oxidation rates by 40% compared to dibenzothiophene due to steric hindrance .

Advanced Question: How can contradictions between DFT-predicted and experimental adsorption data be resolved?

Methodological Answer:

Discrepancies often arise from neglecting surface heterogeneity or solvent effects. Mitigation strategies:

Multiscale Modeling : Combine DFT (for binding energies) with molecular dynamics (MD) to simulate solvent-accessible surfaces .

Experimental Validation : Measure adsorption isotherms on activated carbon with controlled phenolic hydroxyl content to correlate with DFT hydrogen-bonding predictions .

Table 2 : Adsorption Capacity of Dibenzothiophene Derivatives

| Adsorbent | qₘ (mg/g) | Key Factor |

|---|---|---|

| Activated Carbon (High-OH) | 120 | Hydrogen bonding |

| Graphene Oxide | 85 | π-π interactions |

Basic Question: What safety protocols are critical for handling 1,2,6,9-tetrachlorodibenzothiophene?

Methodological Answer:

- Ventilation : Use fume hoods for all procedures to avoid inhalation (OSHA PEL: 0.1 mg/m³) .

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Post-Exposure Monitoring : Medical observation for 48+ hours if exposure occurs, as symptoms may manifest delayed .

Advanced Question: How do phenolic hydroxyl groups in adsorbents enhance chlorinated dibenzothiophene removal?

Methodological Answer:

Phenolic hydroxyls form hydrogen bonds with sulfur atoms, increasing adsorption affinity. Experimental workflow:

Surface Functionalization : Modify activated carbon with HNO₃ to introduce -OH groups.

DFT Analysis : Calculate binding energies (e.g., -25 kJ/mol for S···H-O interactions) .

Isotherm Modeling : Fit data to Langmuir/Freundlich models to quantify synergistic effects of hydrophobicity and hydrogen bonding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.